molecular formula C16H29NO4 B1399713 1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid CAS No. 1408788-27-1

1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid

Cat. No. B1399713
M. Wt: 299.41 g/mol
InChI Key: AMCVIAGOXZQKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid (tBMP) is an organic compound that is used as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is a versatile reagent that can be used in a variety of synthetic pathways, including condensation, esterification, and oxidation reactions. In addition, tBMP has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This article will discuss the synthesis of tBMP, its applications in scientific research, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Chemical Structure and Properties

1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications in various fields of scientific research. The compound adopts specific conformations and has been utilized in the synthesis of several structurally complex molecules. Didierjean et al. (2002) highlighted the conformations adopted by a dipeptide containing the pipecolic acid derivative of this compound, providing insights into its structural behavior in biological systems (Didierjean, Boussard, & Aubry, 2002).

Synthesis of Amino Acid Derivatives

The compound has been pivotal in the asymmetric synthesis of amino acid derivatives, particularly those related to piperidinedicarboxylic acid. Researchers like Xue et al. (2002) have developed methodologies for synthesizing these derivatives, which are crucial in the production of various bioactive compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).

Development of Proteinkinase Inhibitors

Hao et al. (2011) demonstrated the synthesis of a specific derivative of this compound as a key intermediate in the creation of potent proteinkinase inhibitors. The method suggested not only the compound's relevance in synthesizing complex molecules but also its potential application in developing pharmaceuticals (Hao, Liu, Zhang, & Chen, 2011).

Role in Organic Synthesis

Hammarström et al. (2005) and Teng et al. (2006) explored the utility of this compound in various organic synthesis processes. They investigated its role in the synthesis of different amino acid analogs and oxindole analogs, demonstrating its versatility and efficiency in chemical synthesis (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005); (Teng, Zhang, & Mendonça, 2006).

Application in Peptide Synthesis

Fernandez et al. (2002) synthesized derivatives of this compound for use in peptide synthesis. They developed constrained surrogates of dipeptides, showing the compound's potential in creating structurally complex bioactive molecules (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

properties

IUPAC Name

4-(3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-12(2)6-7-16(13(18)19)8-10-17(11-9-16)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCVIAGOXZQKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid

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